3-Amino-1-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one
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Overview
Description
3-Amino-1-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 2-methylpyridine.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinone oxide, while reduction could produce a dihydropyridinone derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-5-phenylpyridin-2(1H)-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
3-Amino-1-methyl-5-(4-chlorophenyl)pyridin-2(1H)-one: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-1-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one can significantly influence its chemical and biological properties, such as increasing lipophilicity, metabolic stability, and binding affinity to certain biological targets.
Properties
Molecular Formula |
C13H11F3N2O |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
3-amino-1-methyl-5-[4-(trifluoromethyl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C13H11F3N2O/c1-18-7-9(6-11(17)12(18)19)8-2-4-10(5-3-8)13(14,15)16/h2-7H,17H2,1H3 |
InChI Key |
BALIFDWSXFHTLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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